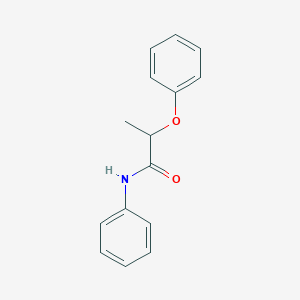

2-苯氧基-N-苯基丙酰胺

描述

2-phenoxy-N-phenylpropanamide is a useful research compound. Its molecular formula is C15H15NO2 and its molecular weight is 241.28 g/mol. The purity is usually 95%.

The exact mass of the compound 2-phenoxy-N-phenylpropanamide is 241.110278721 g/mol and the complexity rating of the compound is 255. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-phenoxy-N-phenylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-phenoxy-N-phenylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗寄生虫特性

- 金刚烷基芳基异羟肟酸对锥虫:Foscolos 等人(2022 年)的研究讨论了金刚烷基芳基异羟肟酸的合成,包括 2-(4-(金刚烷-1-基)苯氧基)-N-羟基乙酰胺,该化合物对锥虫表现出有希望的活性且毒性低,表明在抗寄生虫应用中具有潜力 Foscolos 等人,2022 年。

葡萄糖转运和降血糖活性

- 糖尿病模型中的降血糖剂:Sarges 等人(1996 年)发现 2-苯氧基-3-苯基丙酸,包括 2-苯氧基-N-苯基丙酰胺的衍生物,增强了葡萄糖转运,并在糖尿病小鼠模型中表现出降血糖特性,表明在糖尿病治疗中具有潜力 Sarges 等人,1996 年。

植物对寒冷的适应

- 对植物生长和耐冻性的影响:Solecka 和 Kacperska(2003 年)研究了苯丙烷类化合物(包括 2-苯氧基-N-苯基丙酰胺等化合物)缺乏对植物生长和耐冻性的影响。他们发现这些化合物在植物对寒冷和冷冻温度的反应中起作用 Solecka & Kacperska,2003 年。

抗炎特性

- 环氧合酶-2 表达抑制:Hirata 等人(2005 年)的一项研究发现,2-苯氧基-N-苯基丙酰胺的衍生物,特别是阿魏酸二聚体,对巨噬细胞中环氧合酶-2 (COX-2) 表达表现出显着的抑制作用,表明具有潜在的抗炎特性 Hirata 等人,2005 年。

在植物胁迫耐受中的作用

- 非生物胁迫中的苯丙烷类途径:Sharma 等人(2019 年)讨论了酚类化合物(如 2-苯氧基-N-苯基丙酰胺)在植物非生物胁迫条件下的苯丙烷类途径中的作用。它们通过清除有害的活性氧,在胁迫耐受中发挥至关重要的作用 Sharma 等人,2019 年。

抗氧化特性

- 苯丙烷类作为抗氧化剂:Hýsková 和 Ryšlavá(2019 年)的一项研究强调了苯丙烷类(包括 2-苯氧基-N-苯基丙酰胺)的抗氧化特性。这些化合物是重要的膳食抗氧化剂,并与预防心血管疾病和 II 型糖尿病等慢性疾病有关 Hýsková & Ryšlavá,2019 年。

抗真菌活性

- 丁香酚类似物对真菌感染:Carrasco 等人(2012 年)研究了苯丙烷类及其合成类似物(包括丁香酚和 safrole 衍生物)的抗真菌特性。他们发现这些化合物对各种人类机会致病真菌有效 Carrasco 等人,2012 年。

骨骼健康和骨质疏松症治疗

- 骨质减少大鼠中的选择性雄激素受体调节剂:Kearbey 等人(2009 年)研究了 S-4(与 2-苯氧基-N-苯基丙酰胺相关的化合物)作为选择性雄激素受体调节剂对骨质减少雌性大鼠的骨骼效应。这项研究表明在治疗骨质疏松症中具有潜在应用 Kearbey 等人,2009 年。

抗惊厥活性

- 啮齿动物模型中的抗惊厥特性:Clark Cr(1988 年)探讨了 2-苯氧基-N-苯基丙酰胺衍生物的抗惊厥活性,表明在控制癫痫发作中具有潜在用途 Clark Cr,1988 年。

未来方向

作用机制

Target of Action

The primary target of 2-phenoxy-N-phenylpropanamide is the enzyme inosine monophosphate dehydrogenase (IMPDH) . This enzyme is crucial in the biosynthesis of guanine nucleotides and plays a key role in the proliferation of cells .

Mode of Action

2-Phenoxy-N-phenylpropanamide interacts with its target, IMPDH, by inhibiting its activity . This inhibition disrupts the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a critical step in the synthesis of guanine nucleotides .

Biochemical Pathways

The inhibition of IMPDH by 2-phenoxy-N-phenylpropanamide affects the purine biosynthesis pathway . This disruption leads to a decrease in the production of guanine nucleotides, which are essential for DNA and RNA synthesis, signal transduction, and other cellular functions .

Pharmacokinetics

Similar compounds are known to undergo metabolic reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation

Result of Action

The molecular and cellular effects of 2-phenoxy-N-phenylpropanamide’s action primarily involve the disruption of nucleotide synthesis. By inhibiting IMPDH, this compound reduces the availability of guanine nucleotides, potentially affecting various cellular processes that rely on these molecules .

生化分析

Biochemical Properties

Phenylpropanoids, including 2-Phenoxy-N-phenylpropanamide, play a crucial role in biochemical reactions. They interact with various enzymes, proteins, and other biomolecules. The phenylpropanoid pathway serves as the starting point for the biosynthesis of a wide range of organic compounds such as lignins, flavanols, isoflavanoids, anthocyanins, and stilbenes .

Cellular Effects

Phenylpropanoids are known to have an array of important functions including plant defense and structural support .

Molecular Mechanism

It is known that phenylpropanoids can have a wide range of effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

2-Phenoxy-N-phenylpropanamide is likely involved in the phenylpropanoid pathway, which serves as the starting point for the biosynthesis of a wide range of organic compounds

属性

IUPAC Name |

2-phenoxy-N-phenylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-12(18-14-10-6-3-7-11-14)15(17)16-13-8-4-2-5-9-13/h2-12H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBWNEBUCCLAFBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

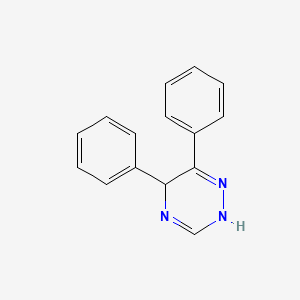

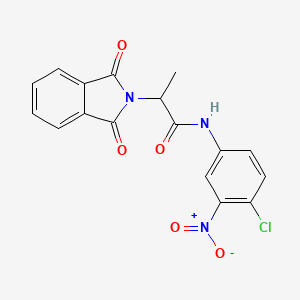

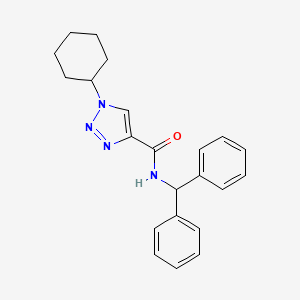

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1-azepanylcarbonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4926932.png)

![1-[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-phenylpropan-1-one](/img/structure/B4926947.png)

![methyl 4-[3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-2-hydroxypropoxy]benzoate](/img/structure/B4926952.png)

![N-(2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4926953.png)

![3-[(3,5-dichlorophenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4926960.png)

![5-[[7-(4-chloroanilino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]-1H-pyrimidine-2,4-dione](/img/structure/B4926967.png)

![2-(4-chlorophenyl)-N-({[2-methyl-5-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4926984.png)

![1-(3-chlorophenyl)-4-[1-(2-methyl-3-furoyl)-3-piperidinyl]piperazine](/img/structure/B4926994.png)

![N~1~-(2-Anilino-2-oxoethyl)-2-[(phenylsulfonyl)amino]acetamide](/img/structure/B4926999.png)

![N-[1-(3-isopropenylphenyl)-1-methylethyl]-2,6-dimethyl-4-morpholinecarboxamide](/img/structure/B4927004.png)

![2-[(4-carboxyphenyl)sulfonyl]terephthalic acid](/img/structure/B4927022.png)